N-(2-chlorobenzyl)-2-(ethylsulfanyl)benzamide
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Overview
Description
N-(2-chlorobenzyl)-2-(ethylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 2-chlorobenzyl group and an ethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-(ethylsulfanyl)benzamide typically involves the reaction of 2-chlorobenzylamine with 2-(ethylsulfanyl)benzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-(ethylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-chlorobenzyl)-2-(ethylsulfanyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-4-bromobenzamide: Similar structure but with a bromine atom instead of chlorine.
N-(2-chlorobenzyl)-2-(methylsulfanyl)benzamide: Similar structure but with a methylsulfanyl group instead of ethylsulfanyl.
Uniqueness
N-(2-chlorobenzyl)-2-(ethylsulfanyl)benzamide is unique due to the combination of its 2-chlorobenzyl and ethylsulfanyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H16ClNOS |
---|---|
Molecular Weight |
305.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-ethylsulfanylbenzamide |
InChI |
InChI=1S/C16H16ClNOS/c1-2-20-15-10-6-4-8-13(15)16(19)18-11-12-7-3-5-9-14(12)17/h3-10H,2,11H2,1H3,(H,18,19) |
InChI Key |
GEIFRMQTTVVCQB-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=CC=CC=C2Cl |
Origin of Product |
United States |
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